molecular formula C12H16O B14211921 (3-Ethoxybut-3-en-1-yl)benzene CAS No. 827615-97-4

(3-Ethoxybut-3-en-1-yl)benzene

Cat. No.: B14211921
CAS No.: 827615-97-4
M. Wt: 176.25 g/mol
InChI Key: YREZPUYBXOLFIY-UHFFFAOYSA-N
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Description

(3-Ethoxybut-3-en-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with a 3-ethoxybut-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxybut-3-en-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-ethoxybut-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxybut-3-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the double bond in the 3-ethoxybut-3-en-1-yl group to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can yield nitro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Nitro derivatives

Scientific Research Applications

(3-Ethoxybut-3-en-1-yl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

    Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. Its structural features may contribute to the design of molecules with specific biological activities.

    Medicine: Investigated for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological effects that can be harnessed for medical treatments.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Ethoxybut-3-en-1-yl)benzene depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary based on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxybut-3-en-1-yl)benzene: Similar structure with a methoxy group instead of an ethoxy group.

    (3-Ethoxyprop-3-en-1-yl)benzene: Similar structure with a prop-3-en-1-yl group instead of a but-3-en-1-yl group.

    (3-Ethoxybut-2-en-1-yl)benzene: Similar structure with a but-2-en-1-yl group instead of a but-3-en-1-yl group.

Uniqueness

(3-Ethoxybut-3-en-1-yl)benzene is unique due to the specific positioning of the ethoxy and but-3-en-1-yl groups

Properties

CAS No.

827615-97-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-ethoxybut-3-enylbenzene

InChI

InChI=1S/C12H16O/c1-3-13-11(2)9-10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3

InChI Key

YREZPUYBXOLFIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)CCC1=CC=CC=C1

Origin of Product

United States

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